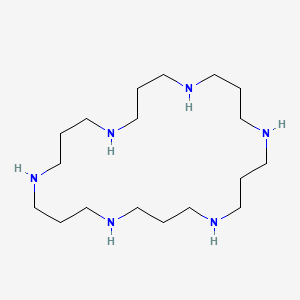

1,5,9,13,17,21-Hexazacyclotetracosane

Description

1,5,9,13,17,21-Hexazacyclotetracosane is a 24-membered macrocyclic compound containing six nitrogen atoms equidistantly positioned within the ring. The compound’s nitrogen-rich framework suggests utility in metal ion coordination, a feature shared with other azamacrocycles .

Properties

CAS No. |

42128-17-6 |

|---|---|

Molecular Formula |

C18H42N6 |

Molecular Weight |

342.6 g/mol |

IUPAC Name |

1,5,9,13,17,21-hexazacyclotetracosane |

InChI |

InChI=1S/C18H42N6/c1-7-19-9-2-11-21-13-4-15-23-17-6-18-24-16-5-14-22-12-3-10-20-8-1/h19-24H,1-18H2 |

InChI Key |

WWWQDWBSGUQNAM-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCCNCCCNCCCNCCCNCCCNC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5,9,13,17,21-Hexazacyclotetracosane can be synthesized through a multi-step process involving the cyclization of linear precursors. One common method involves the reaction of linear polyamines with formaldehyde and formic acid under controlled conditions. The reaction typically proceeds through a series of condensation and cyclization steps, resulting in the formation of the macrocyclic ring .

Industrial Production Methods

Industrial production of 1,5,9,13,17,21-Hexazacyclotetracosane often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,5,9,13,17,21-Hexazacyclotetracosane undergoes various chemical reactions, including:

Complexation Reactions: It forms stable complexes with metal ions such as nickel, copper, zinc, and cadmium.

Protonation and Deprotonation: The compound can be protonated or deprotonated depending on the pH of the solution, affecting its ability to bind metal ions.

Common Reagents and Conditions

Acids and Bases: Hydrochloric acid and nitric acid are used for protonation, while sodium hydroxide is used for deprotonation.

Major Products

The major products of these reactions are the metal complexes of 1,5,9,13,17,21-Hexazacyclotetracosane, which have distinct properties and applications in various fields .

Scientific Research Applications

1,5,9,13,17,21-Hexazacyclotetracosane has several scientific research applications, including:

Coordination Chemistry: It is used to study the formation and stability of metal complexes, providing insights into the behavior of metal ions in biological and environmental systems.

Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties, such as catalysts and sensors.

Biological Studies: Research on its interactions with metal ions can help understand the role of metal ions in biological processes and the development of metal-based drugs.

Mechanism of Action

The mechanism of action of 1,5,9,13,17,21-Hexazacyclotetracosane involves its ability to bind metal ions through coordination bonds. The nitrogen atoms in the macrocyclic ring act as ligands, donating electron pairs to the metal ions and forming stable complexes. This binding can affect the reactivity and properties of the metal ions, influencing various chemical and biological processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

a. 1,5,9,13,17,21-Hexathiacyclotetracosan (24S6)

- Coordination Chemistry : Forms stable nickel(II) complexes with Ni-S bond lengths of 2.431 Å , longer than smaller sulfur macrocycles like 1,5,9-Trithiacyclododecan (12S3, Ni-S: 2.422 Å) but shorter than 1,4,7,10,13,16-Hexathiacyclooctadecan (18S6, Ni-S: 2.387 Å) .

- Key Difference : Sulfur’s larger atomic radius and softer Lewis basicity compared to nitrogen likely result in weaker metal-ligand bond strengths and altered redox properties.

b. 1,5,9,13,17,21-Hexaazacyclotetracosane-4,8,12,16,20,24-hexone

- Structure : Derivative of the parent compound with six ketone groups (CAS 69010-62-4; C₁₈H₃₀N₆O₆).

c. 1,4,7,10,13,16-Hexaazacyclooctadecane (CAS 296-35-5)

- Structure : 18-membered ring with six nitrogen atoms.

- Coordination Behavior : Smaller cavity size favors binding to smaller metal ions (e.g., Cu²⁺, Ni²⁺) with higher stability constants than larger macrocycles like the 24-membered analog .

d. 1,13-Dioxa-4,7,10,16,19,22-Hexathiacyclotetracosane (CAS 148065-50-3)

- Structure : Hybrid macrocycle with two oxygen and six sulfur atoms.

Macrocyclic Cavity and Inclusion Properties

- 1,5,9,13,17,21-Hexathiacyclotetracosane-2,6,10,14,18,22-hexone (): Forms a 24-membered ring with a six-sided cavity, crystallizing as an inclusion compound with CH₂Cl₂. The sulfur-ketone framework creates a rigid, preorganized structure, contrasting with the nitrogen-based analog’s flexibility .

- Inference for Hexazacyclotetracosane: If unmodified, its larger cavity and nitrogen donors may enable encapsulation of larger guest molecules or ions, though experimental confirmation is needed.

Data Tables

Table 1: Structural and Coordination Properties of Selected Macrocycles

Table 2: Functional Group Impact on Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.